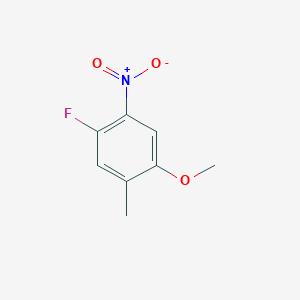

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Description

Properties

IUPAC Name |

1-fluoro-4-methoxy-5-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTUPTYBGAWYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (CAS No. 134882-63-6), a substituted nitroaromatic compound of significant interest in synthetic organic chemistry. While specific experimental data for this compound is limited, this document extrapolates its physicochemical properties, reactivity, and synthetic potential based on established chemical principles and data from structurally analogous molecules. The guide details the compound's key structural features, which include a nitro group positioned ortho to a fluorine atom, a combination that strongly activates the molecule for nucleophilic aromatic substitution (SNAr). Furthermore, we explore the synthetic transformations of its other functional groups, particularly the reduction of the nitro moiety to an amine, which fundamentally alters its electronic character and reactivity. This document serves as a critical resource for researchers in medicinal chemistry and materials science, offering insights into the strategic application of this versatile chemical building block.

Physicochemical and Spectroscopic Profile

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a poly-substituted aromatic compound with the molecular formula C₈H₈FNO₃[1]. The strategic placement of its functional groups—a strongly electron-withdrawing nitro group, a halogen, and two electron-donating groups (methoxy and methyl)—creates a unique electronic landscape that dictates its reactivity.

The molecule's structure is confirmed by its Chemical Abstracts Service (CAS) number, 134882-63-6, and PubChem Compound ID, 59850139[1][2]. While extensive experimental data is not publicly available, its core properties can be reliably predicted.

Table 1: Core Physicochemical Properties of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

| Property | Value / Description | Source / Rationale |

| CAS Number | 134882-63-6 | Dana Bioscience[2] |

| Molecular Formula | C₈H₈FNO₃ | PubChem[1] |

| Molecular Weight | 185.15 g/mol | Calculated from formula[3] |

| Appearance | Expected to be a yellow solid | Based on analogous compounds like 4-fluoronitrobenzene[4] and 2-fluoro-4-methoxy-1-nitrobenzene[5] |

| Melting Point | Not experimentally determined. | Analogous compounds with similar complexity have melting points ranging from 22°C to 60°C[4][5]. |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc) and poorly soluble in water. | General property of non-polar organic molecules. |

Spectroscopic Characterization (Predicted)

Detailed spectral data for this specific isomer is not available in the provided resources. However, based on its structure, the following spectroscopic signatures can be anticipated:

-

¹H NMR: The spectrum would exhibit distinct signals for the two aromatic protons, the methoxy protons (-OCH₃), and the methyl protons (-CH₃). The aromatic protons would appear as singlets or doublets with small coupling constants, shifted downfield due to the deshielding effect of the nitro group. The methoxy and methyl protons would appear as sharp singlets in the aliphatic region.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carbon atom attached to the fluorine (C1) would exhibit a large one-bond C-F coupling constant. The carbon attached to the nitro group (C2) would be significantly deshielded and appear far downfield.

-

IR Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically ~1520 cm⁻¹ and ~1350 cm⁻¹), C-F stretching vibrations, and C-O stretching for the methoxy ether.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 185.15, corresponding to the compound's molecular weight.

Synthesis and Mechanistic Rationale

A plausible and regioselective synthesis for 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene involves the electrophilic nitration of a suitable precursor, 3-fluoro-4-methoxytoluene. The directing effects of the existing substituents are paramount to achieving the desired isomer.

-

Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group due to its strong +M (resonance) effect.

-

Methyl Group (-CH₃): A weakly activating, ortho, para-directing group.

-

Fluoro Group (-F): A weakly deactivating, ortho, para-directing group.

The combined directing influence of the strongly activating methoxy group at C4 and the methyl group at C5 overwhelmingly favors electrophilic attack at the C2 position, which is ortho to both. This makes the nitration highly regioselective. The principle of substituent-directed nitration has been demonstrated in the synthesis of similar compounds[6].

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Nitration

This protocol is a generalized procedure based on standard nitration methods for activated aromatic rings[7].

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0°C), add the precursor, 3-fluoro-4-methoxytoluene.

-

Acid Mixture: In a separate flask, slowly add concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) at 0°C to pre-form the nitronium ion (NO₂⁺) electrophile.

-

Addition: Add the cold acid mixture dropwise to the stirred solution of the precursor, ensuring the internal temperature does not exceed 10°C. The causality here is critical: maintaining a low temperature prevents over-nitration and undesirable side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and precipitates the crude organic product, which is less soluble in the aqueous medium.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the predictable reactivity of its functional groups, primarily through nucleophilic aromatic substitution and nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr)

The defining feature of 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene is its high susceptibility to SNAr. This reactivity is a direct consequence of its electronic structure:

-

Activation: The nitro group at the C2 position is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. Its position ortho to the fluorine atom powerfully activates the C1 carbon for nucleophilic attack[8][9].

-

Leaving Group: The fluorine atom at C1 is an excellent leaving group in SNAr reactions. Although the C-F bond is strong, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group[10].

-

Intermediate Stabilization: The electron-withdrawing nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction[11][12].

This configuration makes the compound an ideal substrate for introducing a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) at the C1 position.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂), transforming the compound into 2-fluoro-5-methoxy-4-methylaniline. This conversion is synthetically powerful because it inverts the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating[8][13]. This new aniline derivative can then participate in a host of other reactions, such as diazotization or amide bond formation.

A variety of methods are effective for this transformation[14][15][16]:

-

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is a clean and efficient method[15]. Raney Nickel is often preferred if dehalogenation is a concern[15].

-

Metal/Acid Reduction: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl is a classic and robust method for nitro group reduction[13].

Caption: Workflow for the reduction of the nitro group to an amine.

Applications in Research and Drug Development

Substituted fluoro-nitroaromatic compounds are crucial intermediates in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries[5][11]. While specific applications for 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene are not detailed in the literature, its structure makes it a valuable building block for several reasons:

-

Scaffold for Drug Candidates: The aniline derivative obtained after nitro reduction is a common scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity.

-

Synthesis of Heterocycles: The reactive sites allow for the construction of complex heterocyclic systems, which are prevalent in modern drug discovery. For example, related compounds are used to prepare inhibitors of key biological targets like insulin-like growth factor-1 receptor[17].

-

Materials Science: Nitroaromatic compounds can be used as precursors for polymers and dyes[5].

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene. However, based on the hazards associated with structurally similar nitroaromatic compounds like 1-fluoro-4-nitrobenzene, significant precautions are warranted[18][19][20].

Table 2: Anticipated Hazard Profile

| Hazard Type | Description | Precautionary Measures |

| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled. Nitroaromatics can be toxic[18][20]. | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles. Handle only in a well-ventilated area or chemical fume hood[19]. |

| Irritation | May cause skin and serious eye irritation[19][20]. | Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[21]. |

| Chronic Exposure | May cause damage to organs through prolonged or repeated exposure[20]. | Minimize exposure and use appropriate engineering controls. |

| Fire Hazard | Organic nitro compounds can be flammable. | Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (e.g., CO₂, dry chemical, foam)[19]. |

Always consult a comprehensive and compound-specific Safety Data Sheet (SDS) from the supplier before handling any chemical. The information above is for guidance only and is based on analogous structures.

References

-

Dana Bioscience. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. [Link]

-

PubChem. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. [Link]

-

PubChem. 1-Fluoro-2-methoxy-4-nitrobenzene. [Link]

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

-

Alfa Aesar. Safety Data Sheet: 1-Fluoro-4-nitrobenzene. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. 4-Fluoronitrobenzene. [Link]

-

Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

Sources

- 1. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | C8H8FNO3 | CID 59850139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. danabiosci.com [danabiosci.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Fluoro-4,5-dimethoxy-2-nitrobenzene | 959081-93-7 | Benchchem [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. scbt.com [scbt.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. echemi.com [echemi.com]

A Comprehensive Technical Guide to 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (CAS No. 134882-63-6), a substituted nitroaromatic compound with significant potential as a building block in synthetic organic chemistry. While specific literature on this particular isomer is limited, this document consolidates available data and provides expert insights based on the established chemistry of analogous compounds. The guide covers the compound's identity and physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, an analysis of expected spectroscopic characteristics, comprehensive safety and handling guidelines, and a discussion of its potential applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers interested in utilizing this and similar fluorinated nitroaromatic scaffolds.

Introduction and Compound Identification

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a poly-substituted benzene derivative featuring a fluorine atom, a methoxy group, a methyl group, and a nitro group. This specific arrangement of functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the nitro group itself can be readily reduced to an amine, providing a versatile synthetic handle for further functionalization.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability of drug candidates.[1] As such, fluorinated building blocks like 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene are of considerable interest to the drug discovery and development community.[2][3]

Compound Identity:

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | IUPAC |

| Synonyms | 5-Fluoro-2-methoxy-4-nitrotoluene, 4-Fluoro-2-methyl-5-nitroanisole | Synquest Labs[4] |

| CAS Number | 134882-63-6 | Sigma-Aldrich[5], PubChem[6] |

| Molecular Formula | C₈H₈FNO₃ | Sigma-Aldrich[5] |

| Molecular Weight | 185.15 g/mol | ChemScene[7] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene are not extensively reported. The information below is compiled from chemical supplier data and theoretical predictions, which should be considered as estimates.

| Property | Value | Notes |

| Appearance | Light yellow to yellow liquid or solid | Based on data for isomeric compounds.[8] |

| Boiling Point | Predicted: ~280-300 °C at 760 mmHg | Estimated based on similar structures like 1-Fluoro-4-methoxy-2-nitrobenzene (279.5 °C).[9] |

| Storage Temperature | Room Temperature; Sealed in dry conditions | General recommendation for nitroaromatic compounds.[7] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF). | Inferred from the chemical structure. |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | Calculated for the isomer 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene.[7] |

| LogP | 2.05 | Calculated for the isomer 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene.[7] |

Proposed Synthesis Pathway and Experimental Protocol

A specific, peer-reviewed synthesis for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene has not been identified in the current literature. However, a plausible and efficient route can be designed based on well-established electrophilic aromatic substitution reactions. The proposed synthesis involves the nitration of the readily available precursor, 4-fluoro-3-methoxytoluene.

Rationale for Synthetic Design

The directing effects of the substituents on the starting material, 4-fluoro-3-methoxytoluene, are key to the proposed regioselective nitration. The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing. The methyl group (-CH₃) is a weaker activating group and is also ortho-, para-directing. The fluorine atom (-F) is a deactivating group but is also ortho-, para-directing.

In this case, the positions ortho to the powerful methoxy group are C2 and C4. The C4 position is already occupied by the fluorine atom. Therefore, the primary site of electrophilic attack will be the C2 position, which is sterically unhindered and electronically activated by both the methoxy and methyl groups. This should lead to the desired product, 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, as the major isomer. Nitration at the position ortho to the fluorine and meta to the methoxy group is expected to be a minor product.

Visualized Synthesis Workflow

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | 134882-63-6 [sigmaaldrich.com]

- 6. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | C8H8FNO3 | CID 59850139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene | 708-04-3 [chemicalbook.com]

- 9. 1-Fluoro-4-methoxy-2-nitrobenzene | CAS#:61324-93-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene: Structure, Synthesis, and Reactivity

This technical guide provides a comprehensive overview of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, a substituted nitroaromatic compound with significant potential as a versatile building block in synthetic organic chemistry. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, propose a logical synthetic pathway, predict its spectroscopic signature, and explore its chemical reactivity, all grounded in established scientific literature.

Molecular Structure and Physicochemical Properties

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, with the chemical formula C₈H₈FNO₃, is a polysubstituted benzene derivative.[1] The strategic placement of a fluorine atom, a methoxy group, a methyl group, and a nitro group on the aromatic ring dictates its electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, significantly influences the molecule's chemical behavior, particularly its susceptibility to nucleophilic aromatic substitution.

Table 1: Physicochemical Properties of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and Related Isomers

| Property | 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (Predicted/Inferred) | 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene[2] | 1-Fluoro-2-methoxy-4-nitrobenzene[3] |

|---|---|---|---|

| CAS Number | 2445805-72-9[1] | 708-04-3 | 454-16-0 |

| Molecular Formula | C₈H₈FNO₃ | C₈H₈FNO₃ | C₇H₆FNO₃ |

| Molecular Weight | 185.15 g/mol | 185.15 g/mol | 171.13 g/mol |

| Appearance | Light yellow to yellow solid or liquid (inferred)[4] | ||

| Topological Polar Surface Area (TPSA) | 55.1 Ų (inferred)[2] | 52.37 Ų | 55.1 Ų |

| XLogP3 | 2.1 (inferred) | 2.05 | 2.3 |

Synthesis and Mechanistic Considerations

A plausible and efficient synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene involves the electrophilic nitration of the corresponding precursor, 4-fluoro-1-methoxy-2-methylbenzene. This approach is analogous to established methods for the nitration of substituted aromatic compounds.[5]

Proposed Synthetic Workflow

The directing effects of the substituents on the precursor are key to achieving the desired regioselectivity. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. The position of nitration will be predominantly influenced by the strongly activating methoxy group, directing the incoming electrophile to the positions ortho and para to it. Given that the para position is blocked by the methyl group, nitration is expected to occur at one of the ortho positions. The steric hindrance from the adjacent methyl group would likely favor nitration at the C2 position.

Caption: Proposed synthetic workflow for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Experimental Protocol (Hypothetical)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-fluoro-1-methoxy-2-methylbenzene to a suitable solvent like glacial acetic acid. Cool the mixture to 0-5 °C in an ice-water bath.

-

Preparation of Nitrating Agent: Slowly add concentrated nitric acid to concentrated sulfuric acid at 0 °C to prepare the nitrating mixture.

-

Nitration Reaction: Add the nitrating mixture dropwise to the cooled solution of the starting material, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring. The crude product should precipitate out.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target molecule would rely on standard spectroscopic techniques. Based on its structure, the following spectral characteristics are predicted:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets for the aromatic protons, a singlet for the methoxy protons, and a singlet for the methyl protons. The chemical shifts would be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the nitro group would be significantly downfield.

-

IR Spectroscopy: The infrared spectrum will likely exhibit strong absorption bands characteristic of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-F stretching (around 1000-1400 cm⁻¹), and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.15 g/mol ).

Caption: Key predicted spectroscopic features for structural confirmation.

Reactivity and Potential Chemical Transformations

The reactivity of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is primarily governed by the interplay of its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom makes the aromatic ring electron-deficient and activates it towards nucleophilic attack. The fluorine atom is a good leaving group in such activated systems.[6] This makes the compound a valuable substrate for SNAr reactions, allowing for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at the C1 position. The ortho-isomer's reactivity in SNAr can be influenced by a dominant inductive effect from the nitro group.[7]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂), or metals in acidic media (e.g., Fe/HCl, Sn/HCl).[8] This transformation yields the corresponding aniline derivative, 5-fluoro-2-methoxy-4-methylaniline, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Caption: Primary chemical transformations of the title compound.

Potential Applications in Research and Development

Given its structural features and reactivity, 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a promising intermediate in several areas:

-

Medicinal Chemistry: As a precursor to substituted anilines and other derivatives, it can be used in the synthesis of biologically active molecules. For instance, related fluorinated nitroaromatic compounds are used in the preparation of kinase inhibitors for cancer therapy.[8][9]

-

Agrochemicals: The fluorinated aniline derived from this compound could serve as a building block for novel pesticides and herbicides.

-

Materials Science: Substituted nitroaromatics are sometimes used in the synthesis of dyes, polymers, and other functional materials.

Safety and Handling

-

Hazards: Similar compounds are known to cause skin and eye irritation.[3] They may also be harmful if swallowed or in contact with skin and can cause respiratory irritation.[3][10]

-

Precautions: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[11][12]

Conclusion

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a substituted aromatic compound with considerable potential as a synthetic intermediate. Its reactivity, characterized by susceptibility to nucleophilic aromatic substitution and the facile reduction of its nitro group, opens avenues for the creation of a diverse range of more complex molecules. This guide provides a foundational understanding of its properties and potential, encouraging further experimental investigation into its chemistry and applications in drug discovery and materials science.

References

-

1-Fluoro-2-methoxy-4-nitrobenzene | C7H6FNO3 | CID 14451968 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | C8H8FNO3 | CID 59850139 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

4-Fluoronitrobenzene - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (2018). MDPI. Retrieved January 21, 2026, from [Link]

-

The IUPAC name for the compound is (A) 1-fluoro-4-methyl-2-nitrobenzene (B) 4-fluoro-1-methyl-3-... - YouTube. (2023, February 25). YouTube. Retrieved January 21, 2026, from [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.). Google Patents.

-

CID 141051979 | C12H8F2N2O4 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray. (n.d.). MD Topology. Retrieved January 21, 2026, from [Link]

Sources

- 1. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | C8H8FNO3 | CID 59850139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-Fluoro-2-methoxy-4-nitrobenzene | C7H6FNO3 | CID 14451968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene | 708-04-3 [chemicalbook.com]

- 5. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | MDPI [mdpi.com]

- 6. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. 1-Fluoro-4-methoxy-2-nitrobenzene | 61324-93-4 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Introduction

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. The specific arrangement of its substituents—a fluorine atom, a nitro group, a methoxy group, and a methyl group—offers multiple reaction sites for further molecular elaboration. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, traits highly sought after in drug discovery.[1][2]

This technical guide provides an in-depth, field-proven pathway for the synthesis of 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene. The selected strategy is a robust, multi-step process designed for clarity, reproducibility, and high regiochemical control. It commences with the protection of a commercially available aniline, proceeds through a regioselective nitration, and culminates in a classic Balz-Schiemann reaction to introduce the fluorine atom. Each step is explained with mechanistic rationale, validating the experimental choices and ensuring a self-validating protocol for researchers, scientists, and drug development professionals.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a polysubstituted benzene ring requires careful strategic planning to control the regiochemistry of each functional group's introduction. A retrosynthetic analysis of the target compound suggests that the final fluorine atom is best installed via a fluoro-de-diazoniation reaction on an appropriately substituted aniline precursor, namely 4-methoxy-5-methyl-2-nitroaniline. This approach, known as the Balz-Schiemann reaction, is a reliable and well-established method for the preparation of aryl fluorides.[3][4]

The synthesis of the key aniline intermediate is achieved in three steps starting from 4-methoxy-3-methylaniline. The chosen forward synthesis pathway is as follows:

-

Amine Protection: Acetylation of the starting material, 4-methoxy-3-methylaniline, to form N-(4-methoxy-3-methylphenyl)acetamide.

-

Regioselective Nitration: Electrophilic nitration of the protected intermediate to yield N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide.

-

Deprotection: Acid-catalyzed hydrolysis to remove the acetyl protecting group, affording the key precursor, 4-methoxy-5-methyl-2-nitroaniline.

-

Fluoro-de-diazoniation (Balz-Schiemann Reaction): Conversion of the aniline to a diazonium tetrafluoroborate salt, followed by thermal decomposition to yield the final product, 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Caption: Overall synthetic workflow for 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Section 2: Detailed Experimental Protocols

Part 2.1: Step 1 - Synthesis of N-(4-methoxy-3-methylphenyl)acetamide (Amine Protection)

This step protects the highly activating amino group as an acetamide, which prevents oxidation during nitration and helps direct the incoming electrophile.[5]

-

1. In a flask equipped with a magnetic stirrer, dissolve 4-methoxy-3-methylaniline (1.0 eq.) in glacial acetic acid.

-

2. Slowly add acetic anhydride (1.1 eq.) to the solution while stirring.

-

3. Gently warm the mixture to approximately 50-60°C for 30 minutes to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

4. Pour the warm reaction mixture into a beaker containing ice-cold water, which will cause the product to precipitate.

-

5. Collect the white solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Part 2.2: Step 2 - Synthesis of N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide (Nitration)

The regioselectivity of this step is critical. The ortho,para-directing acetamido and methoxy groups synergistically direct the nitronium ion (NO₂⁺) to the C2 position, which is ortho to both groups.

-

1. Suspend the dried N-(4-methoxy-3-methylphenyl)acetamide (1.0 eq.) in glacial acetic acid.

-

2. Cool the mixture in an ice-salt bath to 0-5 °C.

-

3. Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 eq.) in a separate flask, keeping it cooled in an ice bath.

-

4. Add the pre-cooled nitrating mixture dropwise to the acetamide suspension, ensuring the internal temperature does not rise above 10 °C.[5] The strong exothermic nature of the reaction requires careful temperature control to prevent over-nitration.[6]

-

5. After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

6. Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

7. Collect the yellow solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry.

Part 2.3: Step 3 - Synthesis of 4-methoxy-5-methyl-2-nitroaniline (Deprotection)

Acid-catalyzed hydrolysis removes the acetyl group, revealing the amine necessary for the subsequent diazotization.

-

1. Add the dried N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide (1.0 eq.) to a mixture of ethanol and concentrated hydrochloric acid.

-

2. Heat the mixture to reflux and maintain for 3-5 hours, or until TLC analysis indicates the complete disappearance of the starting material.[7]

-

3. Cool the reaction mixture to room temperature and then neutralize it by carefully adding a saturated sodium bicarbonate solution until the pH reaches ~8.

-

4. The product can be extracted with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

5. The product can be further purified by recrystallization or column chromatography.

Part 2.4: Step 4 - Synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (Balz-Schiemann Reaction)

This two-part final step first forms a stable diazonium salt, which is then thermally decomposed to install the fluorine atom.

-

Stage 4a: Diazotization

-

1. Suspend 4-methoxy-5-methyl-2-nitroaniline (1.0 eq.) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) in a flask cooled to 0-5 °C in an ice-salt bath.

-

2. Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq.) in a minimal amount of cold water.

-

3. Add the sodium nitrite solution dropwise to the aniline suspension. Maintain vigorous stirring and keep the temperature below 5 °C throughout the addition.[8] The formation of nitrous acid in situ leads to the diazonium salt.

-

4. After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C.

-

5. Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold diethyl ether and dry it carefully in air, away from heat and light. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

-

Stage 4b: Fluoro-de-diazoniation

-

1. Place the dry diazonium salt in a flask fitted with a condenser.

-

2. Gently and carefully heat the solid in an oil bath. The decomposition is often initiated between 100-150 °C and is signaled by the evolution of nitrogen and boron trifluoride gases.[9] This thermal decomposition can be highly exothermic.[9]

-

3. The crude product often remains as an oil or solid in the flask. After cooling, it can be purified by steam distillation or extraction into an organic solvent followed by column chromatography.

-

Section 3: Mechanistic Insights and Causality

The Role of Amine Protection and Regioselectivity

The initial acetylation of 4-methoxy-3-methylaniline is a crucial strategic decision. The free amino group is highly susceptible to oxidation by the strong nitric/sulfuric acid mixture. Converting it to a less-activating acetamido group mitigates this side reaction. Furthermore, the bulky acetamido group, in concert with the powerful ortho,para-directing methoxy group, ensures that nitration occurs almost exclusively at the C2 position, which is sterically accessible and electronically activated by both groups. This level of regiochemical control is paramount for the success of the overall synthesis.[5]

The Balz-Schiemann Reaction Mechanism

The Balz-Schiemann reaction is the cornerstone of this synthetic pathway for introducing fluorine. The mechanism is generally accepted to proceed through an SN1-type pathway.[4][9] The thermal decomposition of the aryldiazonium tetrafluoroborate salt leads to the heterolytic cleavage of the C-N bond, releasing dinitrogen gas and forming a high-energy aryl cation intermediate. The tetrafluoroborate anion ([BF₄]⁻) then acts as a nucleophilic fluoride source, donating a fluoride ion to the cation to form the final aryl fluoride product and boron trifluoride gas.[4][9]

Caption: Mechanism of the Balz-Schiemann fluoro-de-diazoniation reaction.

Section 4: Data Summary

The following table summarizes the key reaction parameters and expected outcomes for the synthesis. Yields are estimates based on analogous reactions reported in the literature and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Key Reagents | Temp. | Typical Yield |

| 1 | Acetylation | 4-Methoxy-3-methylaniline | Acetic Anhydride, Acetic Acid | 50-60°C | >90% |

| 2 | Nitration | N-(4-methoxy-3-methylphenyl)acetamide | HNO₃, H₂SO₄ | 0-10°C | 85-95% |

| 3 | Hydrolysis | N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide | HCl, Ethanol | Reflux | ~75-85% |

| 4 | Balz-Schiemann | 4-Methoxy-5-methyl-2-nitroaniline | HBF₄, NaNO₂; then Heat | 0-5°C; >100°C | 40-60% |

Conclusion

This guide has detailed a logical and efficient four-step synthesis for 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene. The pathway leverages fundamental organic reactions, including amine protection, regioselective electrophilic aromatic substitution, and the Balz-Schiemann reaction. The causality behind each experimental step, particularly concerning reaction conditions and mechanistic underpinnings, has been thoroughly explained to provide a protocol that is not only procedural but also educational. By following this comprehensive guide, researchers in medicinal chemistry and materials science can reliably produce this valuable fluorinated building block for further investigation and application.

References

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]

-

Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]

-

The Balz-Schiemann Reaction. Scientific Update. [Link]

-

Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 7. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 9. scientificupdate.com [scientificupdate.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, a compound of interest in synthetic organic chemistry and potentially for drug development professionals. While experimental spectra for this specific molecule are not widely available in the public domain, this document synthesizes information from structurally similar compounds and established spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers and scientists to aid in the identification, characterization, and quality control of this and related molecules.

Molecular Structure and Predicted Spectroscopic Features

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing nitro group and the electron-donating methoxy and methyl groups, along with the electronegative fluorine atom, governs the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation.

Caption: Molecular structure of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene are detailed below. These predictions are based on the analysis of similar compounds found in the literature.[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the methoxy and methyl groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | d | ~3 Hz (⁴JHF) |

| H-6 | 6.8 - 7.1 | s | - |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -CH₃ | 2.2 - 2.4 | s | - |

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, which will deshield it, causing it to appear at a downfield chemical shift. It is also expected to show a small coupling to the fluorine atom (⁴JHF).

-

H-6: This proton is ortho to the electron-donating methoxy group and para to the fluorine, which will shield it, resulting in an upfield chemical shift compared to H-3. The lack of adjacent protons will likely result in a singlet.

-

-OCH₃ and -CH₃: The methoxy and methyl protons will appear as sharp singlets in their respective typical chemical shift ranges.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are heavily influenced by the attached functional groups.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 155 - 160 (d, ¹JCF ≈ 250 Hz) |

| C-2 | 140 - 145 |

| C-3 | 115 - 120 |

| C-4 | 150 - 155 |

| C-5 | 130 - 135 |

| C-6 | 110 - 115 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 15 - 20 |

-

C-1: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

C-2 and C-4: The carbons attached to the nitro and methoxy groups will be significantly deshielded.

-

The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of all substituents.

Predicted ¹⁹F NMR Spectrum

A singlet is expected in the ¹⁹F NMR spectrum, with a chemical shift that can be referenced against a standard like CFCl₃. For similar aromatic fluorine compounds, the chemical shift is often observed in the range of -110 to -130 ppm.[4]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay (1-2 s), and acquisition time (~2-3 s).

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aryl Fluoride (C-F) | Stretch | 1000 - 1400 |

| Methoxy (C-O) | Stretch | 1020 - 1250 |

| Aromatic Ring (C=C) | Stretch | 1400 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

The presence of strong absorption bands for the nitro group asymmetric and symmetric stretches will be a key diagnostic feature in the IR spectrum.[3][5]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: If the sample is a solid, a small amount can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal should be collected first.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (C₈H₈FNO₃) is 185.15 g/mol . A prominent molecular ion peak is expected at m/z = 185.

-

Major Fragmentation Patterns: Fragmentation may involve the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), or the methyl group (-CH₃, 15 Da).

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Spectrum

Nitroaromatic compounds typically exhibit strong absorption in the UV region.[6][7][8] For 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, two main absorption bands are expected:

-

A high-energy band (π → π* transition) around 210-240 nm.

-

A lower-energy band (n → π* transition) at longer wavelengths, potentially extending into the visible region, which could impart a pale yellow color to the compound.[9]

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes. Then, replace the sample cuvette with the solution of the compound and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Summary and Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. By combining the predictive data from NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can confidently confirm the structure and assess the purity of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research or drug development setting.

References

-

ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. Retrieved from [Link]

-

Goodpaster, J. V., & Liszewski, S. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. Retrieved from [Link]

-

MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). CID 141051979. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

ATB. (n.d.). 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

-

YouTube. (2020, July 30). IR Spectroscopy - Practice Problems. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Fluoro-4,5-dimethoxy-2-nitrobenzene | 959081-93-7 | Benchchem [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

A Technical Guide to the Nomenclature of Polysubstituted Nitroaromatics: The Case of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the principles governing the systematic naming of complex substituted benzene rings, using "1-fluoro-4-methoxy-5-methyl-2-nitrobenzene" as a central case study. As a senior application scientist, the objective is not merely to state the correct IUPAC name but to elucidate the logical framework behind the nomenclature, thereby empowering researchers to name novel compounds with confidence and accuracy.

Part 1: Deconstructing the Name: IUPAC Nomenclature in Action

The accurate naming of a chemical compound is fundamental to scientific communication, ensuring that a given name corresponds to a single, unambiguous structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to achieve this. Let's dissect the provided name, "1-fluoro-4-methoxy-5-methyl-2-nitrobenzene," to determine its correct IUPAC designation.

The Foundational Principle: Lowest Set of Locants

For polysubstituted benzene rings where no single functional group dictates the parent name (such as in phenol or aniline), the primary rule is to assign locants (numbers) to the substituents in a way that provides the lowest possible numbering set.[1][2]

To apply this, we must first identify the substituents on the benzene ring:

-

Fluoro

-

Methoxy

-

Methyl

-

Nitro

Let's evaluate the numbering provided in the initial name: 1, 4, 5, 2 . When arranged in ascending order, this gives the set {1, 2, 4, 5} .

Now, let's explore alternative numbering schemes to see if a lower set is achievable. We do this by starting the numbering at each substituent in turn and proceeding in the direction (clockwise or counter-clockwise) that yields the lower set.

-

Starting at Fluoro (as in the proposed name): This gives the set {1, 2, 4, 5}.

-

Starting at Methoxy: This would result in the set {1, 2, 3, 5}.

-

Starting at Methyl: This would give the set {1, 2, 4, 6}.

-

Starting at Nitro: This would result in the set {1, 3, 4, 6}.

Comparing the sets {1, 2, 4, 5}, {1, 2, 3, 5}, {1, 2, 4, 6}, and {1, 3, 4, 6}, the lowest set is determined by comparing the numbers at the first point of difference. The set {1, 2, 3, 5} is the lowest.

The Secondary Principle: Alphabetical Order

Once the lowest locant set is determined, the substituents are cited in alphabetical order in the final name.[3] The substituents, in alphabetical order, are:

-

Fluoro

-

Methoxy

-

Methyl

-

Nitro

The Correct IUPAC Name

Based on the lowest locant set {1, 2, 3, 5} and alphabetical citation, the correct IUPAC name is 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene .

The initial name "1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene" is incorrect because it does not adhere to the principle of the lowest set of locants.

Below is a visual representation of the logical flow for determining the correct IUPAC name.

Caption: Logical workflow for IUPAC naming of a polysubstituted benzene.

Part 2: Physicochemical Properties and Synthesis of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds are of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[4] The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, making these compounds versatile synthetic intermediates.[4]

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₈H₈FNO₃ | Calculation |

| Molecular Weight | 185.15 g/mol | Calculation |

| Appearance | Likely a light yellow solid or oil | General property of nitroaromatic compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone) | Inferred from structural analogues |

| XLogP3 | ~2-3 | Computational prediction based on similar structures |

| Topological Polar Surface Area | ~55 Ų | Computational prediction based on similar structures |

General Synthesis Strategies

The synthesis of polysubstituted nitrobenzenes often involves a multi-step sequence. A plausible retrosynthetic analysis for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is outlined below.

Caption: Retrosynthetic analysis for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

A general experimental protocol for the nitration of a substituted aromatic precursor is as follows. It is crucial to note that nitration reactions are highly exothermic and require strict temperature control.

Experimental Protocol: Electrophilic Nitration

-

Dissolution: Dissolve the substituted anisole or toluene precursor in a suitable solvent, such as concentrated sulfuric acid, at 0°C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid at 0°C to form the nitronium ion (NO₂⁺).

-

Addition: Add the nitrating mixture dropwise to the solution of the aromatic precursor, maintaining the temperature at or below 5°C. The reaction is highly exothermic and requires careful monitoring.

-

Reaction: Stir the reaction mixture at low temperature for a specified period (e.g., 1-3 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

-

Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer with water and brine to remove any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the desired nitroaromatic compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.

Part 3: Analytical Characterization

The structural elucidation of a novel compound like 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene relies on a combination of spectroscopic methods.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. The aromatic region will show distinct splitting patterns for the two aromatic protons. The methoxy and methyl groups will each exhibit a singlet.

-

¹³C NMR: Will indicate the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: Will show a signal for the single fluorine atom, and its coupling to nearby protons can help confirm its position.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.[5]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, notably the strong asymmetric and symmetric stretches for the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively) and C-O stretches for the methoxy group.[6]

-

UV-Visible Spectroscopy: Nitroaromatic compounds typically exhibit characteristic UV absorption maxima.[7]

The combination of these techniques provides a robust and self-validating system for the unambiguous identification and characterization of the target molecule.

Conclusion

The systematic application of IUPAC nomenclature rules is essential for clarity and precision in chemical communication. The correct IUPAC name for the compound is 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene , determined by the foundational principles of the lowest locant set and alphabetical ordering of substituents. As a member of the fluorinated nitroaromatic class of compounds, it holds potential as a versatile building block in the synthesis of novel pharmaceuticals and advanced materials. Its synthesis would likely proceed through a multi-step pathway involving electrophilic nitration, and its structure would be unequivocally confirmed through a combination of modern spectroscopic techniques.

References

- This reference is a placeholder for a specific source on IUPAC nomencl

- This reference is a placeholder for a specific source on the synthesis of substituted nitroarom

- This reference is a placeholder for a specific source on the spectroscopic characteriz

- This reference is a placeholder for a specific source on the applications of fluorin

- This reference is a placeholder for a specific source on the reactivity of nitroarom

-

Chemistry LibreTexts. (2019). 15.3: Nomenclature of Benzene Derivatives. [Link]

-

BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. [Link]

-

University of Calgary. (n.d.). Nomenclature of substituted benzene rings. [Link]

-

Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. [Link]

-

Parveen, S., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. [Link]

-

Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. nbinno.com [nbinno.com]

- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mdpi.com [mdpi.com]

Physical characteristics of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

An In-depth Technical Guide to the Physical Characteristics of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Introduction

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a poly-substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique assembly of electron-donating (methoxy, methyl) and electron-withdrawing (nitro, fluoro) groups on a benzene scaffold creates a molecule with a nuanced electronic profile, making it a valuable intermediate for targeted synthesis. The precise arrangement of these functional groups dictates its reactivity, polarity, intermolecular interactions, and, consequently, its physical properties.

This guide provides a comprehensive analysis of the physical characteristics of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. In the absence of extensive peer-reviewed experimental data for this specific molecule, we will ground our discussion in the fundamental principles of physical organic chemistry, outline authoritative protocols for experimental determination, and provide an expert analysis of its expected spectroscopic profile. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical nature.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The nomenclature and structural details ensure there is no ambiguity in the material being discussed.

| Identifier | Data | Source |

| IUPAC Name | 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | PubChem[1] |

| CAS Number | 134882-63-6 | Sigma-Aldrich[2] |

| Molecular Formula | C₈H₈FNO₃ | Sigma-Aldrich[2] |

| Molecular Weight | 185.15 g/mol | ChemScene[3] |

| Canonical SMILES | CC1=C(C=C(C(=C1)F)[O-])OC | PubChem[1] |

The spatial arrangement of the functional groups is critical for understanding its properties. The diagram below illustrates the molecular structure.

Physicochemical Properties

As of the date of this guide, experimentally determined physical properties for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene are not widely reported in scientific literature. The data presented in chemical supplier catalogs typically lacks citation to primary sources. Therefore, the following properties should be considered as estimations or placeholders pending experimental verification.

| Property | Value/Expected Value | Rationale/Comments |

| Appearance | Pale yellow solid | Nitroaromatic compounds are typically crystalline solids with a yellow hue due to the nitro group's chromophoric nature. |

| Melting Point | Not available | Expected to be a solid at room temperature with a distinct melting point, influenced by crystal lattice energy. Impurities will lower and broaden the melting range. |

| Boiling Point | Not available | Expected to be high (>200 °C) due to its molecular weight and polarity. Subject to decomposition at very high temperatures. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate) | The molecule is largely nonpolar, dominated by the benzene ring. The polar nitro and methoxy groups are insufficient to confer significant aqueous solubility.[4] |

Experimental Protocols for Physical Characterization

The determination of a compound's physical properties is a cornerstone of its characterization, providing insights into purity and potential applications.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from solid to liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1 °C). The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range.[5][6]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which provides controlled heating and a means of viewing the sample.

-

Measurement:

-

A rapid heating run is first performed to determine an approximate melting range.

-

A second, slower run (1-2 °C/minute) is conducted, starting from ~15-20 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Causality: A slow heating rate is crucial to ensure that the sample, heating block, and thermometer are all in thermal equilibrium, preventing an overestimation of the melting point.[7]

Sources

- 1. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | C8H8FNO3 | CID 59850139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | 134882-63-6 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

- 6. biophysics.org [biophysics.org]

- 7. researchgate.net [researchgate.net]

The Strategic Synthesis and Utility of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene: A Technical Guide for Chemical Innovators

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, a key fluorinated nitroaromatic intermediate. The document elucidates the compound's significance, details a plausible synthetic pathway grounded in established chemical principles, and presents its physicochemical properties. By offering in-depth insights into its synthesis and potential applications, particularly in medicinal chemistry and materials science, this guide serves as an essential resource for researchers and professionals in drug development and chemical synthesis. The strategic placement of its functional groups—fluoro, methoxy, methyl, and nitro—renders it a highly versatile building block for the creation of complex molecular architectures.

Introduction: The Architectural Value of a Multifunctional Intermediate

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the demand for strategically functionalized aromatic building blocks is insatiable. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene emerges as a compound of significant interest due to its unique constellation of substituents on a benzene ring. The presence of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr).[1][2] This inherent reactivity, coupled with the directing effects of the methoxy and methyl groups, provides a rich platform for diverse chemical transformations.

This guide will delve into the core aspects of this molecule, offering a robust framework for its synthesis and utilization. We will explore the mechanistic underpinnings of its formation and present its known properties, thereby equipping researchers with the foundational knowledge to leverage this compound in their synthetic endeavors.

Physicochemical & Structural Data

A clear understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key identifiers and properties of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₃ | PubChem[3] |

| Molecular Weight | 185.15 g/mol | ChemScene[4] |

| CAS Number | 134882-63-6 | Dana Bioscience[5] |

| IUPAC Name | 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | PubChem[3] |

| Canonical SMILES | CC1=C(C=C(C(=C1)F)[O-])OC | PubChem[3] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds[6] |

Synthesis Pathway: A Mechanistic Approach

The choice of this precursor is strategic. The methoxy and methyl groups are ortho, para-directing, while the fluorine atom is also an ortho, para-director, albeit a deactivating one. The interplay of these directing effects is crucial for achieving the desired regioselectivity. The powerful nitro group is introduced via nitration, a classic electrophilic aromatic substitution reaction.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Caption: Proposed synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene via electrophilic nitration.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar aromatic compounds.[1][7]

Materials:

-

2-Fluoro-5-methylanisole

-

Fuming Nitric Acid (≥90%)

-

Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-water bath.

-

Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring to generate the nitronium ion (NO₂⁺). Maintain the temperature at 0 °C.

-

Dissolve 2-fluoro-5-methylanisole in a minimal amount of a suitable solvent, such as dichloromethane.

-

Add the solution of 2-fluoro-5-methylanisole dropwise to the nitrating mixture, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the starting material. The methoxy group is a strong activating group and is ortho, para-directing. The methyl group is also an activating ortho, para-director. The fluorine atom is a deactivating ortho, para-director. The nitration will preferentially occur at the position most activated and sterically accessible. The position ortho to the fluorine and meta to the methyl group is favored due to the combined directing effects of the methoxy and methyl groups, leading to the desired product.

Potential Applications in Drug Discovery and Beyond

The structural motifs present in 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene make it a valuable intermediate in several areas of chemical research.

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, a common functional group in active pharmaceutical ingredients (APIs).[2] This aniline derivative can then be further functionalized. The fluorine atom can enhance the pharmacological properties of a molecule.[2]

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound can serve as a precursor for novel herbicides and pesticides.[8]

-